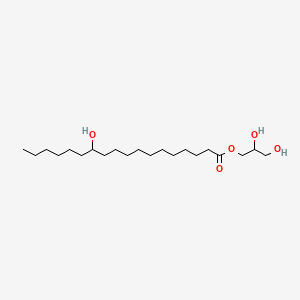

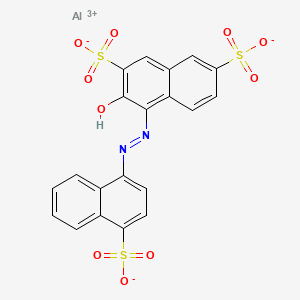

![molecular formula C16H20N2 B13817643 N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetramethylbenzidine, also known as 3,3’,5,5’-Tetramethylbenzidine, is a chromogenic substrate widely used in various biochemical assays. It is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. This compound is particularly notable for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where it serves as a visualizing reagent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetramethylbenzidine is synthesized using 2,6-dimethylaniline as the raw material. The process involves activation, oxidative coupling, and purification steps to produce the pure compound . The reaction conditions typically require an oxidizing agent and a controlled environment to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of tetramethylbenzidine follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chemicals safely and efficiently. The final product is then purified and tested for quality before being packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions

Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by peroxidase enzymes, such as horseradish peroxidase, which converts tetramethylbenzidine into a diimine complex .

Common Reagents and Conditions

The oxidation of tetramethylbenzidine typically involves hydrogen peroxide as the oxidizing agent. The reaction is often carried out in an acidic environment to facilitate the formation of the blue-colored diimine complex .

Major Products

The primary product of the oxidation reaction is the diimine complex, which imparts a blue color to the solution. This color change is often used as an indicator in various assays, including ELISA .

Wissenschaftliche Forschungsanwendungen

Tetramethylbenzidine has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in various analytical techniques.

Biology: Employed in immunohistochemistry for staining procedures.

Medicine: Utilized in diagnostic assays, such as ELISA, to detect the presence of specific biomolecules.

Industry: Applied in the detection of chlorine in water and other environmental monitoring processes

Wirkmechanismus

Tetramethylbenzidine acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes. The oxidation of tetramethylbenzidine to its diimine form involves a one-electron transfer process, resulting in a color change that can be measured spectrophotometrically . This mechanism is crucial for its application in various assays, where the color change serves as an indicator of the presence of specific analytes.

Vergleich Mit ähnlichen Verbindungen

Tetramethylbenzidine is often compared to other chromogenic substrates such as benzidine and o-phenylenediamine. Unlike benzidine, which is carcinogenic, tetramethylbenzidine is considered non-carcinogenic and safer for use in laboratory settings . Other similar compounds include:

Benzidine: Carcinogenic and less commonly used due to safety concerns.

o-Phenylenediamine: Also carcinogenic and has been largely replaced by safer alternatives like tetramethylbenzidine.

Tetramethylbenzidine stands out due to its safety profile and effectiveness as a chromogenic substrate, making it a preferred choice in many biochemical assays.

Eigenschaften

Molekularformel |

C16H20N2 |

|---|---|

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

4-(4-aminophenyl)-N,N,2,3-tetramethylaniline |

InChI |

InChI=1S/C16H20N2/c1-11-12(2)16(18(3)4)10-9-15(11)13-5-7-14(17)8-6-13/h5-10H,17H2,1-4H3 |

InChI-Schlüssel |

DZDLNRMSMZQTDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1C)N(C)C)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)

![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)

![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)

![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)

![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)

![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)